molecular formula C10H7BrS B052010 2-(4-Bromophenyl)thiophene CAS No. 40133-22-0

2-(4-Bromophenyl)thiophene

Cat. No.: B052010
CAS No.: 40133-22-0
M. Wt: 239.13 g/mol
InChI Key: XKOJJKOSNQXQGP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Liquid Crystal Displays : A study by Brettle et al. (1992) discusses the preparation of a homologous series of 2-alkyl-5-(4′-cyanophenyl)thiophenes, demonstrating improved properties for use in liquid crystal displays. The synthesis involves a Stetter procedure and a copper(I)-mediated exchange reaction, highlighting the relevance of thiophene derivatives in display technologies (Brettle, Dunmur, Marson, Piñol, & Toriyama, 1992).

  • Biological Activities : Mabkhot et al. (2017) synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds exhibit notable antibacterial, antifungal, anticancer, and antioxidant activities. This study exemplifies the potential of thiophene derivatives in pharmaceutical applications (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mohammad S. Mubarak, 2017).

  • Electrochromic Materials : Osken et al. (2011) investigated the electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene). Their research suggests potential applications of these polymers in electrochromic devices, which can change color upon application of voltage (Osken, Bildirir, & Ozturk, 2011).

  • Organic Electronics : Xu et al. (2012) synthesized thiophene derivatives with bis-diarylacrylonitrile units, exhibiting green fluorescence in both solid state and solution. This study suggests the utility of such compounds in organic electronics, particularly in light-emitting devices (Xu, Yu, & Mingxin Yu, 2012).

  • Optical Materials : Haleshappa et al. (2020) synthesized a novel bromo-substituted thiophene-based chalcone derivative with properties suitable for optical limiting applications, indicating the potential use of thiophene derivatives in photonic devices (Haleshappa, Jayarama, Quah, & Huey Chong Kwong, 2020).

Safety and Hazards

2-(4-Bromophenyl)thiophene is classified as a harmful substance. It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the this compound molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.

Biochemical Pathways

This compound is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that this compound may indirectly influence biochemical pathways related to bacterial growth and survival.

Result of Action

Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.

Properties

IUPAC Name

2-(4-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJJKOSNQXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426985
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-22-0
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in the following Reaction 8,130 mg (0.6 mmol) of 4-bromophenyl boronic acid was melted in 15 mL of thiophene, and 500 mg (3.22 mmol, 3 eq) of manganese(III) acetate dihydrate was added thereto, and then the reaction solution was refluxed for 1 hour at temperature of 85° C. Next, the reaction solution was filtered with hexane using a funnel charged with silica gel, and dehydrated with magnesium sulfate and distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 140 mg of 2-(4-bromo-phenyl)-thiophene with a yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.50 (m, 4H), 7.25 (d, 2H), 7.07 (t, 1H)].
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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